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Compound of Interest

Compound Name: Methyl 3-Cyano-5-fluorobenzoate

Cat. No.: B155767 Get Quote

Introduction: Methyl 3-cyano-5-fluorobenzoate (CAS No. 886732-29-2) is a key building block

in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring ester, cyano,

and fluoro groups on an aromatic ring, provides multiple reaction sites for synthesizing complex

molecules.[1] Accurate structural confirmation and purity assessment are paramount,

necessitating a thorough understanding of its spectroscopic characteristics. This guide provides

an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Methyl 3-cyano-5-fluorobenzoate, complete with detailed

experimental protocols for researchers.

Molecular and Spectroscopic Data Summary
The structural and spectroscopic data for Methyl 3-cyano-5-fluorobenzoate (Molecular

Formula: C₉H₆FNO₂, Molecular Weight: 179.15 g/mol ) are summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is based on established substituent effects and analysis of analogous

compounds, such as methyl 3-fluorobenzoate.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b155767?utm_src=pdf-interest
https://www.benchchem.com/product/b155767?utm_src=pdf-body
https://www.benchchem.com/product/b155767
https://www.benchchem.com/product/b155767
https://www.benchchem.com/product/b155767?utm_src=pdf-body
https://www.benchchem.com/product/b155767?utm_src=pdf-body
https://www.scbt.com/p/methyl-3-cyano-5-fluorobenzoate-886732-29-2
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.1-8.3
ddd (doublet of
doublet of
doublets)

JHF ≈ 6-8 Hz, JHH ≈
2-3 Hz, JHH ≈ 1-2
Hz

Aromatic H (ortho
to -COOCH₃)

~7.9-8.1 ddd
JHF ≈ 8-10 Hz, JHH ≈

2-3 Hz, JHH ≈ 1-2 Hz

Aromatic H (ortho to -

CN)

~7.7-7.9 ddd
JHF ≈ 8-10 Hz, JHH ≈

2-3 Hz, JHH ≈ 2-3 Hz

Aromatic H (ortho to -

F)

| 3.94 | s (singlet) | N/A | Methyl (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~164 Carbonyl Carbon (C=O)

~162 (d, ¹JCF ≈ 250 Hz) Aromatic C-F

~135 (d, ³JCF ≈ 8 Hz) Aromatic C-COOCH₃

~125 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to -CN)

~120 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to -F, para to -CN)

~118 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to -F, para to -COOCH₃)

~116 Cyano Carbon (C≡N)

~114 (d, ⁴JCF ≈ 3 Hz) Aromatic C-CN

| 52.8 | Methyl Carbon (-OCH₃) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm Reference Standard
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| ~ -110 to -115 | CFCl₃ (0 ppm)[4][5] |

Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of strong absorptions corresponding to the

cyano and ester functional groups.[1][6]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H Stretch

~2240 Strong C≡N (Nitrile) Stretch[1]

~1730-1715 Strong
C=O (Aromatic Ester)

Stretch[1][6]

~1600, ~1450 Medium-Weak Aromatic C=C Bending

~1300-1200 Strong C-O (Ester) Stretch[6]

| ~1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

Table 5: Mass Spectrometry Data

Ion Type Calculated m/z

[M]⁺˙ (Molecular Ion) 179.0383

[M+H]⁺ 180.0461

| [M+Na]⁺ | 202.0280 |
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-20 mg of Methyl 3-cyano-5-fluorobenzoate for

¹H NMR, or 20-50 mg for ¹³C NMR.[7]

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent, typically Chloroform-d (CDCl₃), in a clean vial.[7][8] Tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

Sample Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a

5 mm NMR tube, ensuring the final liquid height is 4-5 cm. Avoid introducing solid particles or

air bubbles.[7][8]

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for ¹H or 100 MHz for ¹³C.[10]

Data Acquisition:

Locking & Shimming: Insert the sample into the spectrometer. The instrument's magnetic

field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity

is then optimized through an automated or manual "shimming" process to achieve sharp,

symmetrical peaks.[7]

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F).[7]

Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR,

proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.[11]

¹⁹F NMR: For ¹⁹F NMR, an external standard like CFCl₃ is used for referencing (δ = 0.0

ppm).[4]

Infrared (IR) Spectroscopy Protocol
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle until a fine, uniform powder is obtained.

Place a portion of the powder into a pellet-forming die and press under high pressure

(several tons) to form a transparent or translucent pellet.

Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the crystal (e.g., diamond or

germanium) of the Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Place the prepared sample (KBr pellet or ATR) in the IR spectrometer's sample holder.

Record a background spectrum of the empty spectrometer (or clean ATR crystal).

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique

suitable for this molecule, which will primarily generate the protonated molecule [M+H]⁺.[12]

Electron ionization (EI) can also be used, which typically produces the molecular ion [M]⁺˙

and more extensive fragmentation patterns.[12]

Instrument Setup: The sample is introduced into the mass spectrometer, often via direct

infusion or coupled with a chromatography system like LC-MS.[13] A high-resolution mass
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analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass

measurements.[14]

Data Acquisition: The mass spectrum is acquired across a relevant mass-to-charge (m/z)

range (e.g., 50-500 amu). The resulting data is processed to identify the m/z values of the

parent ions and any significant fragments.

Visualization of Analytical Workflow
The logical flow for the complete spectroscopic characterization of Methyl 3-cyano-5-
fluorobenzoate is depicted below.

1. Sample Handling

2. Spectroscopic Analysis 3. Data Processing & Interpretation

4. Final Elucidation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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